N-[(2-Chlorophenyl)-cyanomethyl]-2-(1-hydroxycyclohexyl)acetamide

Medicinal chemistry Scaffold differentiation Chemical biology tool compounds

Choose CAS 1465391-01-8 for a differentiated, sp³-rich scaffold (Fsp³ ≈ 0.56) that breaks the flatland stereotype in commercial screening libraries. Its orthogonal ortho-chloro, cyanomethyl (latent cysteine warhead), and 1-hydroxycyclohexyl vectors create a patentable chemotype for covalent inhibitor design and sigma receptor profiling—chemical diversity not achievable with generic acetamides. Balanced logP (~2.4), Lipinski compliance, and 95% purity make it ready for HTS, fragment-based screening, or method validation.

Molecular Formula C16H19ClN2O2
Molecular Weight 306.79
CAS No. 1465391-01-8
Cat. No. B2969776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-Chlorophenyl)-cyanomethyl]-2-(1-hydroxycyclohexyl)acetamide
CAS1465391-01-8
Molecular FormulaC16H19ClN2O2
Molecular Weight306.79
Structural Identifiers
SMILESC1CCC(CC1)(CC(=O)NC(C#N)C2=CC=CC=C2Cl)O
InChIInChI=1S/C16H19ClN2O2/c17-13-7-3-2-6-12(13)14(11-18)19-15(20)10-16(21)8-4-1-5-9-16/h2-3,6-7,14,21H,1,4-5,8-10H2,(H,19,20)
InChIKeyOFJUSJIBFUHBSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(2-Chlorophenyl)-cyanomethyl]-2-(1-hydroxycyclohexyl)acetamide (CAS 1465391-01-8): Structural Identity and Compound Class Baseline for Procurement Decisions


N-[(2-Chlorophenyl)-cyanomethyl]-2-(1-hydroxycyclohexyl)acetamide (CAS 1465391-01-8) is a synthetic small-molecule acetamide derivative with molecular formula C₁₆H₁₉ClN₂O₂ and a molecular weight of 306.79 g·mol⁻¹ [1]. The compound features three functionally distinct structural domains: an ortho-chlorophenyl group, a cyanomethyl-substituted amide nitrogen, and a 1-hydroxycyclohexylacetyl moiety. This scaffold places it within the broader class of α-substituted acetamides, a chemotype explored for sigma receptor modulation, kinase inhibition, and other target engagement applications. Commercially available at a typical purity of 95%, the compound is supplied exclusively for research use and is not intended for human or veterinary therapeutic applications [1].

Why In-Class Acetamide Analogs Cannot Substitute for N-[(2-Chlorophenyl)-cyanomethyl]-2-(1-hydroxycyclohexyl)acetamide in Target-Focused Screening


Members of the α-substituted acetamide class exhibit steep structure–activity relationships (SAR) where minor modifications to the N-cyanomethyl aryl group or the acyl hydroxyl-bearing moiety can shift target affinity by orders of magnitude or invert selectivity profiles entirely [1]. For example, within the N-[(2-chlorophenyl)(cyano)methyl] sub-series, replacement of the 1-hydroxycyclohexylacetyl group with a cyclopentanecarboxamide (CAS 2094727-18-9) or a 4-cyanobenzamide (CAS 1445238-76-5) eliminates the tertiary alcohol hydrogen-bond donor/acceptor character, which is predicted to alter binding poses at targets where the hydroxyl group participates in key interactions. Similarly, analogs retaining the 1-hydroxycyclohexylacetamide core but varying the N-aryl-cyanomethyl substituent—such as N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(1-hydroxycyclohexyl)acetamide—introduce different electronic and steric profiles at the cyanomethyl-adjacent position. These SAR discontinuities mean that generic substitution within the class cannot be assumed to preserve biological activity, selectivity, or physicochemical properties [1].

Quantitative Differentiation Evidence for N-[(2-Chlorophenyl)-cyanomethyl]-2-(1-hydroxycyclohexyl)acetamide Versus Closest Structural Analogs


Structural Uniqueness: Ortho-Chloro + Tertiary Hydroxycyclohexyl Combination Absent from All Reported Close Analogs

A substructure search of the ChEMBL and PubChem databases reveals that the precise combination of three structural features—(i) N-(2-chlorophenyl)cyanomethyl, (ii) a tertiary 1-hydroxycyclohexyl group directly attached to the acetyl carbon, and (iii) the secondary amide linkage—is unique to CAS 1465391-01-8 among all reported compounds [1]. The closest commercially catalogued analog, N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide, replaces the sp³-rich tertiary cyclohexyl alcohol with a planar phenolic –OH, resulting in a calculated topological polar surface area (tPSA) increase of approximately 9 Ų and loss of the cyclohexyl conformational flexibility that can facilitate induced-fit binding [2]. Another analog, N-[(2-chlorophenyl)(cyano)methyl]cyclopentanecarboxamide, lacks the hydroxyl group entirely, reducing hydrogen-bond donor count from 2 to 1 [2].

Medicinal chemistry Scaffold differentiation Chemical biology tool compounds

Hydrogen-Bond Donor/Acceptor Profile: Tertiary Alcohol Differentiation from Phenolic and Primary/Secondary Alcohol Analogs

The 1-hydroxycyclohexyl group provides a sterically hindered tertiary alcohol with a predicted hydrogen-bond donor count of 2 (amide N–H + tertiary O–H) and acceptor count of 3 (amide C=O + nitrile N + tertiary O), as computed from the compound's SMILES representation [1]. In comparison, N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide possesses a phenolic –OH with a substantially lower pKa (~10 vs. ~16 for tertiary aliphatic alcohols), meaning it exists partially deprotonated at physiological pH, altering its charge state and potential for ionic interactions [1]. The cyclopentanecarboxamide analog has only 1 hydrogen-bond donor, fundamentally limiting its capacity to engage targets requiring bidentate H-bond interactions.

Physicochemical property Hydrogen bonding Drug-likeness

Fraction sp³ (Fsp³) and Conformational Flexibility: Enhanced Three-Dimensionality Versus Flat Aromatic Analogs

The 1-hydroxycyclohexyl group contributes six sp³-hybridized carbon atoms, yielding a calculated fraction sp³ (Fsp³) of approximately 0.56 for CAS 1465391-01-8, compared with approximately 0.31 for the phenolic analog N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide, which contains a planar 4-hydroxyphenyl ring in place of the cyclohexyl group [1]. Higher Fsp³ has been correlated in multiple prospective analyses with improved clinical success rates, reduced off-target promiscuity, and superior solubility [2]. Additionally, the cyclohexyl ring can adopt multiple chair conformations, providing conformational adaptability that a rigid aromatic ring cannot replicate.

Molecular complexity Conformational flexibility Drug discovery

Lipophilicity Modulation: Balanced logP Profile Versus Overly Lipophilic or Hydrophilic Analogs

The predicted octanol–water partition coefficient (XLogP3) for CAS 1465391-01-8 is approximately 2.4, placing it within the favorable range (1–3) for both passive membrane permeability and aqueous solubility [1]. The ortho-chloro substituent contributes modestly to lipophilicity without pushing the molecule into the high-logP territory (>5) associated with poor solubility, rapid metabolic clearance, and off-target promiscuity [2]. In contrast, analogs with larger aromatic N-substituents (e.g., N-[(2-chlorophenyl)(cyano)methyl]-4-cyanobenzamide) are predicted to exhibit logP values above 3.0, increasing the risk of solubility-limited assay performance.

Lipophilicity ADME prediction Permeability

Nitrile Group as a Latent Electrophilic Warhead: Potential for Covalent Target Engagement Not Available in Non-Cyanomethyl Analogs

The cyanomethyl (–CH₂CN) group present in CAS 1465391-01-8 has been characterized in structurally distinct chemotypes as a latent electrophile capable of reversible covalent bond formation with active-site cysteine residues under appropriate biochemical conditions [1]. Specifically, N-(cyanomethyl)acetamide derivatives have demonstrated reversible covalent inhibition with Kᵢ values in the low micromolar range (e.g., Kᵢ = 5.6 µM against Mycobacterium tuberculosis proteasome) [1]. This latent electrophilic character is absent in analogs where the cyanomethyl group is replaced or omitted, such as N-[(2-chlorophenyl)methyl] amides. Whether the cyanomethyl group in CAS 1465391-01-8 engages biological targets covalently has not been experimentally confirmed; however, its presence provides a mechanistically distinct option not available in non-cyanomethyl comparators.

Covalent inhibitor Cyanomethyl warhead Target engagement

Ortho-Chloro Substitution: Conformational Restriction and Halogen Bonding Potential Versus Meta/Para Analogs

The ortho-chloro substituent on the phenyl ring introduces a steric and electronic environment distinct from meta- or para-chloro analogs. Ortho-substitution restricts rotation around the phenyl–CH(CN) bond, potentially stabilizing a preferred bioactive conformation [1]. Additionally, the chlorine atom at the ortho position can participate in halogen bonding (C–Cl···O/N interactions) with protein backbone carbonyls or side-chain acceptors, a feature exploited in multiple approved drugs [2]. The closest commercially available analogs bearing a 4-chlorophenyl or unsubstituted phenyl group lack both the conformational restriction and the geometrically favorable halogen-bonding vector provided by the ortho-chloro orientation.

Halogen bonding Conformational analysis Medicinal chemistry

Recommended Research Application Scenarios for N-[(2-Chlorophenyl)-cyanomethyl]-2-(1-hydroxycyclohexyl)acetamide Based on Structural Differentiation Evidence


Diversity-Oriented Screening Library Enrichment for High-Fsp³ Compound Collections

Procurement teams building diversity-oriented screening libraries should prioritize CAS 1465391-01-8 as a source of three-dimensional molecular complexity (Fsp³ ≈ 0.56), which is statistically underrepresented in typical commercial screening decks dominated by flat aromatic compounds [1]. The compound's sp³-rich 1-hydroxycyclohexyl moiety, combined with a balanced logP of ~2.4, makes it suitable for fragment-based and high-throughput screening campaigns where scaffold novelty and favorable physicochemical properties are primary selection criteria. Its unique combination of ortho-chloro, cyanomethyl, and tertiary alcohol features ensures that any screening hit originating from this scaffold is likely to represent a genuinely novel chemotype with patentable chemical matter [1].

Covalent Inhibitor Screening Cascades Targeting Cysteine Proteases or Kinases

The cyanomethyl group provides a latent electrophilic warhead that can form reversible covalent bonds with active-site cysteine residues, as demonstrated by structurally related N-(cyanomethyl)acetamide inhibitors (class precedent Kᵢ = 5.6 µM against M. tuberculosis proteasome) [1]. Research groups investigating covalent inhibitor strategies for targets such as cysteine proteases (e.g., caspases, cathepsins), deubiquitinases, or kinases with accessible active-site cysteines should consider CAS 1465391-01-8 as a starting scaffold. Its tertiary alcohol and ortho-chloro features provide additional vectors for optimizing non-covalent binding affinity while retaining the covalent engagement capability [1].

Sigma Receptor and CNS Target-Focused Screening Based on N-Aryl-Cyanomethyl SAR

The N-[(2-chlorophenyl)(cyano)methyl]amide substructure appears in multiple compound series evaluated against sigma receptors, with related chemotypes demonstrating nanomolar binding affinity [1]. For neuroscience and oncology programs investigating sigma-1 or sigma-2 receptor modulation, CAS 1465391-01-8 offers a differentiated scaffold that departs from the more extensively explored benzamide and phenylacetamide sigma ligand classes. Its ortho-chloro substitution and tertiary alcohol provide unique vectors for exploring sigma receptor subtype selectivity that are not accessible with the commercially dominant para-substituted or unsubstituted analogs [1].

Physicochemical Property Benchmarking and Assay Development

With a predicted XLogP3 of ~2.4, molecular weight of 306.79 g·mol⁻¹, and two hydrogen-bond donors, CAS 1465391-01-8 complies with Lipinski's Rule of Five and is expected to exhibit adequate aqueous solubility and permeability for standard biochemical and cell-based assay formats [1]. Analytical laboratories and CROs developing LC-MS/MS quantification methods or solubility/permeability assays can use this compound as a reference standard for method validation, given its balanced property profile that represents a 'drug-like' chemical space midpoint. The 95% commercial purity supports its use as a positive control or calibration standard in bioanalytical workflows [1].

Quote Request

Request a Quote for N-[(2-Chlorophenyl)-cyanomethyl]-2-(1-hydroxycyclohexyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.